4-(1-Ethoxyethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(1-ethoxyethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-3-11-8(2)9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
WNMDJEXVRPEEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Ethoxyethyl Piperidine and Analogues
Strategies for Piperidine (B6355638) Ring Construction Relevant to 4-Substitution
The formation of the piperidine scaffold is a foundational step in the synthesis of 4-substituted derivatives. Key methods include intramolecular cyclization, hydrogenation of pyridine (B92270) precursors, and the application of the Favorskii rearrangement.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring. This approach involves the formation of a carbon-nitrogen bond within a linear precursor to create the heterocyclic system.
One notable method involves the cyclization of 4-alkylpyridines that possess nucleophilic side chains. acs.orgnih.gov For instance, 4-alkylpyridines with β-dicarbonyl side chains can be induced to cyclize. acs.orgnih.gov This process can be directed to form spirodihydropyridines or can proceed through anhydrobase intermediates to yield benzylically cyclized pyridines. Subsequent in situ hydrogenation of these cyclized intermediates affords 4-substituted piperidines. acs.orgnih.gov
Another versatile approach is the aza-Prins cyclization, which has been utilized for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. usm.edu This method often employs N-acyliminium ions, generated under acidic conditions, which are then intercepted by an intramolecular alkene nucleophile to form the piperidine ring. usm.edu The stereochemical outcome of the cyclization can be influenced by factors such as allylic strain and steric hindrance. usm.edu
Radical-mediated amine cyclization offers another avenue to piperidine synthesis. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce various piperidines. mdpi.com
A summary of selected intramolecular cyclization strategies for piperidine synthesis is presented in the table below.
| Cyclization Strategy | Precursor Type | Key Intermediates | Final Product | Reference |
| Benzylic Cyclization | 4-Alkylpyridines with nucleophilic side chains | Anhydrobase intermediates | 4-Substituted piperidines | acs.orgnih.gov |
| aza-Prins Cyclization | N-acyl aminal with terminal alkene | N-acyliminium ion | 2,4,6-Trisubstituted piperidines | usm.edu |
| Radical-Mediated Cyclization | Linear amino-aldehydes | Radical intermediates | Substituted piperidines | mdpi.com |
Hydrogenation of Pyridine Precursors
The reduction of substituted pyridines is a direct and widely used method for the synthesis of the corresponding piperidines. This transformation can be achieved through various catalytic hydrogenation methods.
Homogeneous iridium-catalyzed asymmetric hydrogenation has emerged as an efficient method for producing chiral piperidines from pyridine precursors. To facilitate this, the aromaticity of the pyridine ring is often weakened by forming N-iminopyridium ylides, making them more susceptible to reduction. Catalysts of the type [(N,P)Ir(cod)][BArF] have been particularly effective.
Heterogeneous catalysis is also extensively employed. For instance, rhodium on carbon (Rh/C) or rhodium on alumina (B75360) (Rh/Al2O3) can be used for the hydrogenation of substituted pyridines. rsc.org The diastereoselectivity of these reactions can be influenced by the substrate's structure, the catalyst, and the solvent. rsc.org Ruthenium-based catalysts, such as amorphous RuB nanoparticles stabilized by polyethylene (B3416737) glycol, have also shown excellent activity and selectivity for the hydrogenation of pyridine and its derivatives. researchgate.net
Electrocatalytic hydrogenation offers a more energy-efficient and environmentally friendly alternative to traditional thermal hydrogenation. acs.org Using an anion exchange membrane (AEM) electrolyzer with a rhodium on carbon black (Rh/KB) catalyst, various pyridine derivatives can be hydrogenated in high yields and with high current efficiency. acs.org
The table below summarizes different hydrogenation approaches for synthesizing piperidines from pyridines.
| Catalyst System | Pyridine Substrate Type | Key Features | Reference |
| Homogeneous Iridium | N-iminopyridium ylides | Asymmetric hydrogenation, high enantioselectivity | |
| Heterogeneous Rhodium | Substituted pyridines | Diastereoselective, influenced by reaction conditions | rsc.org |
| Heterogeneous Ruthenium | Pyridine and its derivatives | High activity and selectivity | researchgate.net |
| Electrocatalytic Rhodium | Various pyridine derivatives | Energy-efficient, high yield | acs.org |
Favorskii Reaction Applications in Piperidone Derivatization
The Favorskii rearrangement, a reaction of α-halo ketones with a base, can be applied to the synthesis of piperidine derivatives, often involving a ring contraction. ddugu.ac.inwikipedia.org This rearrangement proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org
While not a direct method for constructing the piperidine ring itself, the Favorskii rearrangement can be used to modify existing piperidone structures or to create precursors for piperidine synthesis. For example, the rearrangement of α-chloro ketones can lead to hydrocinnamic acids, which could potentially be precursors in more complex synthetic routes. thieme-connect.com The reaction has been instrumental in the synthesis of complex molecules and natural products. ddugu.ac.in
Recent advancements have explored variations of this rearrangement. For instance, a photo-Favorskii reaction exists, proceeding through a triplet diradical and a dione (B5365651) spiro intermediate. wikipedia.org There are also reports of Favorskii-like rearrangements in the formation of fused heterocyclic systems. researchgate.net
Installation and Functionalization of the 1-Ethoxyethyl Moiety at the 4-Position
Once the piperidine ring is constructed, the focus shifts to introducing and modifying the substituent at the 4-position. This can involve stereoselective methods to control the chirality at C-4 and subsequent alkylation or acylation reactions.
Stereoselective Introduction of Chiral Centers at C-4
Achieving stereocontrol at the C-4 position of the piperidine ring is crucial for the synthesis of specific stereoisomers of 4-(1-ethoxyethyl)piperidine and its analogues.
One strategy involves the stereoselective Ireland-Claisen rearrangement of 10-membered lactones derived from γ-aminobutyric acid (GABA) and butenediol. rsc.org This approach allows for a stereo-divergent synthesis, providing access to a full set of enantiopure piperidines. rsc.org
Another method is the stereoselective three-component vinylogous Mannich-type reaction. This reaction, inspired by the biosynthesis of piperidine alkaloids, can be used to assemble multi-substituted chiral piperidines. rsc.org The use of a chiral α-methyl benzylamine (B48309) can induce stereoselectivity, leading to chiral dihydropyridinone intermediates that can be further elaborated. rsc.org
Furthermore, a one-pot synthesis of piperidin-4-ols has been developed through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. This method exhibits excellent diastereoselectivity in the ring formation step. nih.gov
The table below highlights some stereoselective methods for introducing chirality at the C-4 position.
| Method | Key Transformation | Stereochemical Outcome | Reference |
| Ireland-Claisen Rearrangement | Rearrangement of 10-membered lactones | Enantiopure piperidines | rsc.org |
| Vinylogous Mannich Reaction | Three-component reaction | Chiral dihydropyridinones | rsc.org |
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | One-pot sequence | Diastereoselective piperidin-4-ols | nih.gov |
Alkylation and Acylation Reactions on Related Hydroxyl-Functionalized Piperidines
The synthesis of this compound can be envisioned from a 4-hydroxypiperidine (B117109) precursor through alkylation of the hydroxyl group. The reactivity of the hydroxyl group in 4-hydroxypiperidine derivatives allows for various functionalizations.
Alkylation reactions can be performed to introduce the ethoxyethyl group. For instance, the synthesis of 1-(2-ethoxyethyl)-4-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]piperidine has been reported, indicating that the 1-(2-ethoxyethyl) group can be present on the piperidine nitrogen. osi.lv The synthesis of 4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, dihydrochloride, trans- also involves alkylation steps to introduce the various substituents. ontosight.ai
Acylation of 4-hydroxypiperidines is another common transformation. For example, 1-alkyl-4-hydroxypiperidines can be reacted with substituted benzoic acid derivatives to form ester-like compounds. google.com To preserve the piperidine ring during such functionalizations, it is often recommended to use mild bases (e.g., K₂CO₃) and to protect the hydroxyl group if necessary.
The table below provides examples of functionalization reactions on hydroxyl-functionalized piperidines.
| Reaction Type | Substrate | Reagent | Product | Reference |
| Alkylation | 1-Methyl-4-hydroxypiperidine | p-Chlorophenyl-p-bromoethyl-ether | 1-Methyl-4-(p-chlorophenoxyethoxy)piperidine | google.com |
| Acylation | 1-Alkyl-4-hydroxypiperidine | Substituted benzoyl halide | Ester-like 4-hydroxypiperidine derivatives | google.com |
| Ethynylation | 1-(2-Ethoxyethyl)piperidin-4-one (B14255354) | Ethynylcyclohexanol | 1-(2-Ethoxyethyl)-4-ethynyl-4-hydroxypiperidine derivative | researchgate.net |
Synthesis of this compound from Precursor Structures (e.g., Piperidones)
The most logical synthetic approach to this compound originates from a corresponding piperidone precursor, specifically a protected version of 4-acetylpiperidine. Piperidones are valuable and frequently used intermediates for creating a wide array of substituted piperidines. dtic.mil The synthesis can be envisioned as a multi-step process involving protection, reduction, etherification, and deprotection.
A common and practical starting material for this synthesis is 1-N-Boc-4-acetylpiperidine . The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing its interference in subsequent reaction steps. A patented method describes the preparation of this key intermediate from 1-N-Boc-4-piperidine carboxylic acid. google.com
The proposed synthesis from this precursor would proceed as follows:
Reduction of the Ketone: The acetyl group of 1-N-Boc-4-acetylpiperidine is first reduced to a secondary alcohol. This is a standard transformation achievable with common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). This step yields the intermediate, 1-N-Boc-4-(1-hydroxyethyl)piperidine .
Etherification of the Alcohol: The hydroxyl group of the intermediate is then converted to an ether. The Williamson ether synthesis is a classic and effective method for this step. It involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an ethylating agent like ethyl iodide (EtI) or ethyl bromide (EtBr). This forms the protected target compound, 1-N-Boc-4-(1-ethoxyethyl)piperidine .
Deprotection of the Piperidine Nitrogen: The final step is the removal of the Boc protecting group to yield the target compound. This is typically accomplished under acidic conditions, for example, by treating the protected piperidine with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in dioxane.
This sequence provides a clear and chemically sound pathway to the desired this compound from readily accessible piperidone-based precursors.
Scalable Synthetic Routes for Analogues
The development of scalable synthetic routes is essential for producing compounds in the quantities needed for further research and potential applications. biorxiv.org The synthetic pathway described for this compound is amenable to modification for producing a variety of analogues and can be adapted for larger-scale synthesis.
Synthesis of Analogues: The flexibility of the proposed route allows for the synthesis of diverse analogues by simply changing the reagents in key steps.
Varying the Ether Group: By substituting ethyl iodide with other alkyl halides (e.g., methyl iodide, propyl bromide, benzyl (B1604629) bromide) during the Williamson ether synthesis, a library of 4-(1-alkoxyethyl)piperidine analogues can be generated.
Varying the Alkyl Side Chain: The synthesis can begin with different N-Boc-4-acylpiperidines (e.g., N-Boc-4-propionylpiperidine). Following the same reduction and etherification sequence would lead to analogues with longer or more complex side chains, such as 4-(1-ethoxypropyl)piperidine.
Alternative Route for Scalability: An alternative strategy for large-scale synthesis involves the preparation of a substituted pyridine followed by hydrogenation of the aromatic ring. organic-chemistry.orgnih.gov This approach often benefits from avoiding protecting groups and using robust, well-established industrial reactions.
Step 1: Synthesis of 4-(1-ethoxyethyl)pyridine. This could be achieved by reacting 4-acetylpyridine (B144475) with a reducing agent and then performing an etherification, or through other pyridine functionalization methods.
Step 2: Catalytic hydrogenation of the pyridine ring. The reduction of pyridines to piperidines is a common industrial process, often accomplished using catalysts like rhodium on carbon (Rh/C) or nickel under hydrogen pressure. organic-chemistry.orgnih.gov This method can be highly efficient and avoids the multiple steps of a protection/deprotection strategy.
The choice of route for scalable synthesis often involves a trade-off between the number of steps, the cost and availability of starting materials, and the robustness of the reactions. dtic.mil Routes that minimize chromatographic purifications and utilize crystalline intermediates are generally preferred for industrial applicability. researchgate.net
The following table illustrates the synthesis of potential analogues based on the modification of starting materials.
| Starting Material 1 | Starting Material 2 | Resulting Analogue |
| 1-N-Boc-4-acetylpiperidine | Methyl Iodide | 4-(1-Methoxyethyl)piperidine |
| 1-N-Boc-4-acetylpiperidine | Propyl Bromide | 4-(1-Propoxyethyl)piperidine |
| 1-N-Boc-4-propionylpiperidine | Ethyl Iodide | 4-(1-Ethoxypropyl)piperidine |
| 4-(1-Ethoxyethyl)pyridine | H₂ / Catalyst | This compound |
Reactivity and Chemical Transformations of 4 1 Ethoxyethyl Piperidine and Its Derivatives
Reactions Involving the Piperidine (B6355638) Nitrogen
The nitrogen atom within the piperidine ring is a key site for chemical reactivity, primarily due to its nucleophilic and basic nature. ontosight.aismolecule.com This allows for a range of reactions, including N-alkylation, the formation of quaternary ammonium (B1175870) species, and acid-base chemistry.
N-Alkylation Reactions
The secondary amine of the piperidine ring in 4-(1-ethoxyethyl)piperidine and its derivatives readily undergoes N-alkylation. google.com This reaction involves the nucleophilic attack of the nitrogen atom on an electrophilic alkyl halide or other alkylating agent. The process is typically carried out in the presence of a base in an organic solvent. google.com
Commonly used bases for this transformation include inorganic bases such as sodium carbonate, potassium carbonate, and potassium phosphate, as well as organic bases like triethylamine (B128534) and pyridine (B92270). google.com The choice of solvent often includes polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to enhance the reactivity of the nucleophile. ijcea.org
For instance, derivatives of 1-(2-ethoxyethyl)piperidine have been successfully alkylated with various alkyl halides, including methyl iodide and ethyl iodide, often under reflux conditions in acetonitrile. ijcea.org The reaction time can vary from a few hours to several hours depending on the specific reactants and conditions. ijcea.org The leaving group on the alkylating agent is typically a halogen (Cl, Br, I) or a sulfonyloxy group. google.comgoogleapis.com
Table 1: Examples of N-Alkylation Reactions of Piperidine Derivatives
| Piperidine Derivative | Alkylating Agent | Solvent | Base | Product |
|---|---|---|---|---|
| 2-(4-Piperidinyl)-1H-benzimidazole | 2-Ethoxyethyl bromide | DMF | Inorganic base | 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole |
| 1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172) | Methyl iodide | Acetonitrile | Not specified (reflux) | 1-(2-Ethoxyethyl)-4-ethynyl-4-hydroxy-1-methyl-piperidinium iodide |
| 1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol | Ethyl iodide | Acetonitrile | Not specified (reflux) | 1-(2-Ethoxyethyl)-4-ethynyl-4-hydroxy-1-ethyl-piperidinium iodide |
Formation of Quaternary Ammonium Species
Further alkylation of the tertiary amine resulting from the initial N-alkylation, or direct exhaustive alkylation of the secondary amine, leads to the formation of quaternary ammonium salts. google.comgoogle.com These compounds are characterized by a positively charged nitrogen atom bonded to four carbon atoms. This transformation is a common reaction for piperidine derivatives and is a key method for producing ionic liquids and compounds with specific biological activities. ijcea.orgotavachemicals.com
The synthesis of these quaternary ammonium salts typically involves reacting the piperidine derivative with an excess of an alkylating agent. ijcea.org The resulting salts are often isolated as halides (e.g., iodide or bromide) or can be subjected to ion exchange to introduce other anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). google.comontosight.ai
For example, the reaction of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol with methyl iodide or ethyl iodide in acetonitrile leads to the formation of the corresponding 1-alkyl-1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidinium iodide salts. ijcea.org These quaternary ammonium compounds are a significant class of piperidine derivatives with applications ranging from antimicrobial agents to phase transfer catalysts. otavachemicals.comontosight.ai
Table 2: Formation of Quaternary Ammonium Salts from Piperidine Derivatives
| Starting Piperidine Derivative | Alkylating Agent | Resulting Quaternary Ammonium Cation |
|---|---|---|
| 1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol | Methyl Iodide | 1-(2-Ethoxyethyl)-4-ethynyl-4-hydroxy-1-methyl-piperidinium |
| 1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol | Ethyl Iodide | 1-(2-Ethoxyethyl)-4-ethynyl-4-hydroxy-1-ethyl-piperidinium |
| Generic Tertiary Amine | Alkyloxyethoxyethyl Halide | N-Alkyl-N-alkyloxyethoxyethyl-substituted ammonium |
Acid-Base Chemistry of the Piperidine Nitrogen
The nitrogen atom in the piperidine ring imparts basic properties to the molecule, allowing it to react with acids to form salts. ontosight.aismolecule.com This is a fundamental aspect of its chemistry and is often utilized to enhance the water solubility and stability of piperidine-containing compounds for pharmaceutical applications. smolecule.comontosight.ai
For instance, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole is often prepared and handled as its hydrochloride salt. smolecule.com Similarly, the synthesis of various pharmacologically active piperidine derivatives often involves a final step of forming a hydrochloride or other salt to facilitate purification and administration. nih.govgoogle.com The basicity of the piperidine nitrogen is a key factor in its interaction with biological targets, such as receptors and enzymes. ontosight.aiontosight.ai
Chemical Transformations of the 1-Ethoxyethyl Moiety at C-4
The 1-ethoxyethyl group at the C-4 position of the piperidine ring offers another site for chemical modification, although it is generally less reactive than the piperidine nitrogen. The primary transformations involving this group are ether cleavage and oxidation/reduction reactions.
Ether Cleavage and Functional Group Interconversion
The ether linkage in the 1-ethoxyethyl group can be cleaved under strongly acidic conditions, a general reaction for ethers. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.orgnih.gov For the 1-ethoxyethyl group, which involves a secondary carbon attached to the ether oxygen, the cleavage would likely proceed through an Sₙ2 pathway with protonation of the ether oxygen followed by nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻). libretexts.org Strong acids like HBr and HI are effective for this purpose, while HCl is generally not. libretexts.org
Cleavage of the ethoxyethyl ether would result in a hydroxyl group at that position, converting the this compound derivative into a 4-(1-hydroxyethyl)piperidine derivative. This transformation represents a key functional group interconversion, opening up pathways to further derivatization of the resulting alcohol. For instance, ethoxyethyl ethers (EE) are known protecting groups for alcohols and can be removed with 1N hydrochloric acid. wikipedia.orglibretexts.org
Oxidation and Reduction Pathways
While the 1-ethoxyethyl group itself is relatively resistant to mild oxidation and reduction, the adjacent C-4 position of the piperidine ring can be involved in such transformations, particularly in precursor molecules. For example, the synthesis of many 4-substituted piperidines starts from a piperidin-4-one derivative. researchgate.netnsc.ru
The carbonyl group of 1-(2-ethoxyethyl)piperidin-4-one (B14255354) is highly reactive and can undergo nucleophilic addition with various reagents. nsc.ru Subsequent reduction of the resulting hydroxyl group or other functional groups at the C-4 position can lead to a variety of saturated derivatives. For instance, the reduction of a ketone at C-4 can yield a secondary alcohol. nsc.ru
Derivatization and Functionalization at Other Ring Positions
The reactivity of this compound derivatives is not limited to the piperidine ring itself but extends to functional groups attached at various positions. This allows for the introduction of diverse chemical moieties, significantly expanding the chemical space of accessible compounds.
Derivatives of this compound bearing aromatic or alkyne groups can undergo various substitution reactions, enabling the construction of more complex molecular architectures.
The presence of a phenylethynyl group on the piperidine ring, for instance, provides a handle for further functionalization. ontosight.ai Acetylenic derivatives of 1-(2-ethoxyethyl)-4-oxopiperidine are noted for exhibiting a broad range of biological effects, making them attractive targets for synthetic modification. nih.gov The synthesis of compounds like 1-(2-ethoxyethyl)-4-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]piperidine is achieved through the reaction of 1-(2-ethoxyethyl)piperidin-4-one with ethynylcyclohexanol. researchgate.net
Furthermore, derivatives containing benzimidazole (B57391) rings can participate in nucleophilic substitution reactions. smolecule.com The chemical behavior of these compounds is influenced by the potential for both nucleophilic and electrophilic reactions on the benzimidazole and piperidine rings. smolecule.com While specific examples of palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira on aromatic moieties directly attached to a this compound core are not detailed in the provided results, the general principles of nucleophilic aromatic substitution (SNAr) are relevant. In SNAr reactions of activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I, which is considered evidence for a rate-controlling nucleophilic addition step. nih.gov However, reactions involving piperidine with N-methylpyridinium ions show a different reactivity order and a second-order dependence on the piperidine concentration, suggesting a different mechanism is at play. nih.gov
The presence of hydroxyl or carboxyl groups on derivatives of this compound allows for straightforward esterification and amidation reactions, which are crucial for modifying the physicochemical properties of the molecules.
A common transformation is the acylation of a hydroxyl group. For example, 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-ol can be treated with a mixture of propionyl chloride and propionic anhydride (B1165640) to yield the corresponding propionate (B1217596) ester, 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (EPPP). nih.gov Similarly, the hydroxyl group of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine can be acylated to produce the corresponding esters. researchgate.net Acylation of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine with various fluorobenzoyl chlorides in dioxane has also been reported to form the respective benzoate (B1203000) esters. researchgate.netresearchgate.net
Derivatives containing carboxylic acid functionalities can also be readily converted to esters or amides. The synthesis of 4-carboxy-4-anilidopiperidine derivatives highlights the use of a tert-butyl ester as a protecting group, which can be subsequently removed to yield the free acid. nih.gov This strategy allows for the synthesis of N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters. nih.gov Amidation reactions are also feasible; for instance, the amide linkage in some complex derivatives can undergo hydrolysis, and conversely, amide bonds can be formed by coupling intermediates with appropriate amines or carboxylic acids. smolecule.com The derivatization of organic acids using N-(4-aminophenyl)piperidine to form amides has been explored to improve their detection in analytical methods. nih.gov
Table 1: Examples of Esterification and Acylation Reactions
| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |
| 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-ol | Propionyl chloride, Propionic anhydride | 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate | Esterification | nih.gov |
| 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine | Acylating agent | Corresponding ester | Acylation | researchgate.net |
| 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine | p-, m-, o-Fluorobenzoyl chlorides | Corresponding fluorobenzoic esters | Acylation | researchgate.netresearchgate.net |
| 4-Phenylamino-1-substituted-4-piperidine carboxylic acid tert-butyl ester | Propionyl chloride, Hünig's base | N-Propionylated tert-butyl ester | Acylation | nih.gov |
| 4-Acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine | - | Inclusion complex with β-cyclodextrin | Complexation | researchgate.net |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of key transformations is fundamental to optimizing reaction conditions and predicting outcomes. For nucleophilic aromatic substitution (SNAr) reactions involving piperidine, detailed mechanistic studies have revealed interesting features.
Advanced Spectroscopic and Structural Characterization of 4 1 Ethoxyethyl Piperidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-(1-ethoxyethyl)piperidine derivatives.
Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift and Connectivity Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the chemical structure of this compound derivatives by mapping the chemical environment of each proton and carbon atom. bjournal.orgmdpi.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei. wikipedia.orgmnstate.edu
In a representative derivative, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl m-fluorobenzoate, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the ethoxyethyl group, including a multiplet for the methyl protons (H11) around 1.01–1.05 ppm. bjournal.org The piperidine (B6355638) ring protons (H2, H3, H5, H6) typically appear as broadened signals in the range of 2.09-2.46 ppm. bjournal.org The protons of the ethoxyethyl side chain (H7, H8, H10) resonate at approximately 2.55, 3.31–3.38, and 3.47–3.59 ppm, respectively. bjournal.org
The ¹³C NMR spectrum provides complementary information. For the same derivative, the carbon of the methyl group (C11) of the ethoxyethyl moiety appears at around 15.61 ppm. bjournal.org The piperidine ring carbons (C2, C3, C5, C6) are observed at approximately 49.90 ppm and 36.60 ppm. bjournal.org The carbons of the ethoxyethyl chain (C7, C8, C10) show signals at roughly 57.37 ppm, 65.94 ppm, and 68.36 ppm. bjournal.org The chemical shifts are benchmarked against a reference standard like tetramethylsilane (B1202638) (TMS). wikipedia.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethoxy (CH₃) | 1.01–1.05 | 15.61 |
| Piperidine (C3, C5) | 2.12 | 36.60 |
| Piperidine (C2, C6) | 2.46 | 49.90 |
| Ethoxyethyl (CH₂) | 2.55 | 57.37 |
| Ethoxyethyl (OCH₂) | 3.31–3.38 | 65.94 |
| Ethoxyethyl (NCH₂) | 3.47–3.59 | 68.36 |
Data is for 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl m-fluorobenzoate in DMSO-d6. bjournal.org
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, ROESY) for Structural Elucidation and Spatial Relationships
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the intricate structural details of this compound derivatives. nih.govnih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For example, in the COSY spectrum of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl m-fluorobenzoate, a correlation is observed between the protons of the ethoxy group's methyl (H11) and methylene (B1212753) (H8) groups. bjournal.org
HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates directly bonded proton and carbon atoms. In the aforementioned derivative, the HMQC spectrum shows correlations such as H11 to C11, H3,5 to C3,5, and H2,6 to C2,6, confirming the direct attachment of these protons to their respective carbon atoms. bjournal.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. mdpi.com For instance, correlations from the methyl protons (H11) of the ethoxy group to the adjacent methylene carbon (C10) can be observed. bjournal.orgmdpi.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : While not explicitly detailed in the provided search results for this specific compound, ROESY is a powerful technique for determining spatial proximities between atoms, which is vital for stereochemical assignments.
These 2D NMR methods, used in concert, provide a comprehensive picture of the molecular structure, confirming the connectivity and substitution patterns of this compound derivatives. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound derivatives by analyzing their characteristic molecular vibrations. nih.gov
The IR spectrum of a this compound derivative, such as 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, displays several key absorption bands. bjournal.org A prominent band for the C-O-C stretch of the ether linkage in the ethoxyethyl group is typically observed around 1097.7 to 1121.6 cm⁻¹. bjournal.org If other functional groups are present, they will also show characteristic peaks. For instance, a carbonyl (C=O) stretch from an ester group appears as a strong absorption around 1717.8 - 1730.9 cm⁻¹. bjournal.org A carbon-carbon triple bond (C≡C) stretch is found in the 2105.7 - 2113.2 cm⁻¹ region, and the corresponding ≡C-H stretch appears near 3229.9 - 3301.2 cm⁻¹. bjournal.org
Raman spectroscopy provides complementary information. While specific Raman data for this compound was not found, studies on piperidine itself show that the spectral pattern is sensitive to the molecular environment and electrode potential in surface-enhanced Raman scattering (SERS) experiments. aip.orgresearchgate.netaip.org This suggests that Raman spectroscopy can be a sensitive probe of the structural and electronic properties of piperidine derivatives.
Table 2: Characteristic IR Absorption Bands for a this compound Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Ether (C-O-C) | Stretch | 1097.7 - 1121.6 |
| Carbonyl (C=O) | Stretch | 1717.8 - 1730.9 |
| Alkyne (C≡C) | Stretch | 2105.7 - 2113.2 |
| Alkynyl C-H | Stretch | 3229.9 - 3301.2 |
Data is for 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o/m-fluorobenzoate. bjournal.org
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound derivatives through the analysis of their fragmentation patterns. mdpi.comscielo.br
In electrospray ionization mass spectrometry (ESI-MS), the molecule is typically protonated to form a molecular ion [M+H]⁺. For a derivative like 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, the [M+H]⁺ ion is observed at an m/z (mass-to-charge ratio) of 273.37. This confirms the molecular weight of the compound.
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and stereochemistry. bjournal.org For derivatives of this compound, this technique can confirm the conformation of the piperidine ring (typically a chair conformation) and the spatial arrangement of its substituents.
For example, an X-ray diffraction study of 1-(2-ethoxyethyl)-4-ethynyl-4-(m-fluorobenzoyloxy)piperidine (LAS-286 base) confirmed its molecular structure. nih.gov The analysis revealed the chair conformation of the piperidine ring and the specific orientation of the ethoxyethyl and fluorobenzoyloxy groups. bjournal.orgnih.gov Such studies are crucial for understanding the precise stereochemical relationships within the molecule, which can significantly influence its biological activity. researchgate.net
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound derivatives and for monitoring the progress of chemical reactions. mdpi.comasianpubs.org
In HPLC, the compound is passed through a column containing a stationary phase, and its retention time is a characteristic property that can be used for identification and quantification. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. nih.govorientjchem.org For instance, the purity of various piperidine derivatives has been confirmed to be greater than 95% using HPLC with a UV detector. nih.govorientjchem.org
Different HPLC methods can be developed based on the specific properties of the derivative. For example, a method for determining the enantiomeric purity of a piperidine derivative involved pre-column derivatization followed by separation on a chiral stationary phase. asianpubs.org The choice of mobile phase, column, and detector is optimized to achieve the best separation and sensitivity. asianpubs.orgresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information, further confirming the identity and purity of the compound. nih.govorientjchem.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an essential and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. In the context of this compound derivatives, TLC is routinely employed to track the conversion of reactants to products and to identify the optimal solvent systems for purification by column chromatography.
The purity of synthesized this compound derivatives can be assessed using TLC on alumina (B75360) or silica (B1680970) gel plates. mdpi.commurdoch.edu.au For instance, the progress of reactions involving these compounds is monitored on TLC plates, with visualization of the separated components achieved through various methods. mdpi.comnih.gov Common visualization techniques include exposure to ultraviolet (UV) light at wavelengths of 254 nm and 366 nm, or staining with chemical reagents such as iodine vapor or potassium permanganate (B83412) solution. mdpi.comnih.gov
A typical TLC protocol for a derivative, such as 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596), might utilize a mobile phase of benzene (B151609) and ethanol (B145695) in a 3:1 ratio on alumina plates, with iodine vapor for visualization. mdpi.commurdoch.edu.au The retention factor (Rƒ) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for compound identification under specific chromatographic conditions. For example, in the synthesis of a monosubstituted aromatic derivative of piperidine, an Rƒ of 0.36 was recorded using a 1:9 mixture of ethyl acetate (B1210297) and hexanes. nih.gov
Table 1: Representative TLC Data for Piperidine Derivatives
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Detection Method | Reference Rƒ |
| Aromatic Piperidine Derivative | Silica Gel 60 F254 | Ethyl Acetate/Hexanes (1:9) | UV (254/366 nm), KMnO₄ | 0.36 nih.gov |
| Alkynyl Piperidine Derivative | Alumina (Al₂O₃) | Benzene/Ethanol (3:1) | Iodine Vapor | Not Specified mdpi.com |
This table is generated based on data reported for structurally related piperidine derivatives and serves as an illustrative example for the analysis of this compound derivatives.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
For more quantitative and high-resolution analysis of this compound derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. These techniques offer superior separation efficiency, enabling the accurate determination of purity and the quantification of individual components in a mixture.
Gas Chromatography (GC)
GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like many piperidine derivatives. The technique separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. In the analysis of piperidine-containing samples, GC can be used to identify and quantify impurities. For instance, a method for measuring piperidine impurity in a sample might involve headspace sampling followed by GC analysis on a specialized column like an Agilent CP-Sil8CB-Amines column. google.com The carrier gas is typically high-purity nitrogen, helium, or hydrogen. google.com GC-MS analysis of extracts from Piper species has successfully identified various piperidine alkaloids, demonstrating the utility of this technique for complex mixtures. nih.gov
Table 2: Illustrative GC Conditions for Piperidine Derivative Analysis
| Parameter | Condition |
| Column | Agilent CP-Sil8CB-Amines (or similar) google.com |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 300 °C google.com |
| Carrier Gas | High-Purity Nitrogen or Helium google.com |
| Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
This table presents typical GC parameters that could be adapted for the analysis of this compound derivatives based on established methods for related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For piperidine derivatives, Reverse-Phase HPLC (RP-HPLC) is frequently employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
The development of an RP-HPLC method for a piperidine derivative, such as Bilastine, which contains a 1-(2-ethoxyethyl) substituent, involved a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate buffer (pH 5.0) in an 85:15 v/v ratio. ajpaonline.com Detection was achieved using a UV detector at 215 nm, and the method was validated for linearity, precision, and accuracy. ajpaonline.com Similarly, other piperidine derivatives have been analyzed using C18 columns with mobile phases consisting of acetonitrile and water containing modifiers like trifluoroacetic acid (TFA) or phosphoric acid. nih.govsielc.com The flow rate is typically around 1.0 mL/min, and detection is often performed at multiple UV wavelengths, such as 210 nm, 254 nm, and 280 nm. nih.gov
Table 3: Exemplary HPLC Conditions for the Analysis of this compound Derivatives
| Parameter | Condition 1 (for polar derivatives) | Condition 2 (for non-polar derivatives) |
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) nih.gov | Waters C18 (150 x 4.6 mm, 5 µm) ajpaonline.com |
| Mobile Phase A | 0.1% TFA in Water nih.gov | Ammonium Acetate Buffer (pH 5.0) ajpaonline.com |
| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile ajpaonline.com |
| Gradient | 5% to 95% B over 8 minutes nih.gov | Isocratic (15% A, 85% B) ajpaonline.com |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min ajpaonline.com |
| Detection | UV at 210, 254, 280 nm nih.gov | UV at 215 nm ajpaonline.com |
| Column Temperature | 30 °C google.com | Ambient |
This table provides representative HPLC conditions derived from methods used for analogous piperidine structures, which can be optimized for specific this compound derivatives.
The selection of the appropriate chromatographic technique and conditions is paramount for the reliable characterization of this compound and its derivatives, ensuring the quality and integrity of these compounds for further research and application.
Computational and Theoretical Studies of 4 1 Ethoxyethyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and energetics of molecules. For piperidine (B6355638) derivatives, these calculations can elucidate stable structures, conformational preferences, and electronic distributions. acs.org
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. acs.org In studies of piperidine and its derivatives, DFT methods, such as B3LYP, are employed to find the lowest energy (most stable) three-dimensional arrangement of atoms. acs.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For a molecule like 4-(1-Ethoxyethyl)piperidine, DFT would be used to determine the preferred orientation of the ethoxyethyl group relative to the piperidine ring (i.e., equatorial vs. axial) and the rotational conformation of the side chain. The output of these calculations provides a detailed picture of the molecule's ground-state geometry.
Table 1: Representative DFT-Calculated Properties for a Generic 4-Substituted Piperidine (Note: This table is illustrative and not based on specific data for this compound)
| Property | Calculated Value (Illustrative) |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| HOMO Energy | -Z eV |
| LUMO Energy | +W eV |
| HOMO-LUMO Gap | (W+Z) eV |
Conformational Analysis and Energy Landscapes
The piperidine ring is not planar and can exist in several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position on the chair frame.
Computational methods are used to calculate the relative energies of these different conformers and the energy barriers for conversion between them. acs.org This creates an energy landscape that reveals the most populated conformations at a given temperature. For this compound, this analysis would quantify the energy difference between the axial and equatorial conformers, which is crucial for understanding its interactions with biological targets like receptors. nih.gov
Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov MD simulations can model the behavior of a molecule like this compound in a solvent (e.g., water) or interacting with a biological macromolecule, such as a protein receptor. rsc.org
These simulations provide insights into:
Intramolecular dynamics: How different parts of the molecule move relative to each other, such as the flexing of the piperidine ring and rotation of the side chain.
Intermolecular interactions: The formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) with surrounding molecules. nih.gov In drug design, MD simulations are essential for predicting the stability of a ligand-protein complex. rsc.org
Prediction of Chemical Reactivity and Thermochemical Properties
Computational methods can predict where a chemical reaction is most likely to occur on a molecule. By analyzing the distribution of electrons, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can identify nucleophilic and electrophilic sites. For piperidine, the nitrogen atom's lone pair of electrons typically makes it a primary site for reaction (nucleophilic).
Thermochemical properties such as the enthalpy of formation, heat capacity, and entropy can also be calculated. nist.govnist.gov These values are fundamental for understanding the stability and reaction thermodynamics of the compound.
Table 2: Predicted Reactivity and Thermochemical Data (Illustrative) (Note: This table is illustrative and not based on specific data for this compound)
| Parameter | Predicted Value (Illustrative) | Significance |
| Enthalpy of Formation (gas) | X kJ/mol | Thermodynamic stability |
| Fukui Function (on N atom) | Y | Predicts susceptibility to electrophilic attack |
| pKa (calculated) | Z | Predicts acidity/basicity of the piperidine nitrogen |
Computational Design of Novel Derivatives with Predicted Chemical Behaviors
A major application of computational studies is the in silico (computer-based) design of new molecules with desired properties. Starting with a lead compound like a 4-substituted piperidine, chemists can computationally introduce various modifications—adding, removing, or replacing functional groups—and then rapidly predict the effect of these changes on properties like receptor binding affinity, solubility, or metabolic stability. nih.govnih.gov This process, often part of Quantitative Structure-Activity Relationship (QSAR) studies, significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov For this compound, this could involve designing derivatives with enhanced binding to a specific target or improved pharmacokinetic profiles.
Applications of 4 1 Ethoxyethyl Piperidine As a Synthetic Building Block and Chemical Scaffold
Role in the Synthesis of Complex Organic Molecules
The 4-(1-ethoxyethyl)piperidine framework serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential pharmacological activity. ontosight.ainsc.ru Its utility stems from the reactive sites within its structure, including the piperidine (B6355638) nitrogen and the potential for functionalization at the 4-position. The synthesis of these complex molecules often involves multi-step reaction sequences. ontosight.ai
A key precursor for many of these syntheses is 1-(2-ethoxyethyl)-4-oxopiperidine, also known as prosidol (B1248807) ketone. nsc.ru This ketone is synthesized through a process that includes the addition of methyl acrylate (B77674) to ethoxyethylamine, followed by a Dieckmann cyclization of the resulting diester. nsc.ru The carbonyl group at the 4-position of prosidol ketone is highly reactive and susceptible to nucleophilic addition, allowing for the introduction of a wide range of substituents. nsc.ru This has led to the preparation of numerous 4-substituted-4-hydroxypiperidines. nsc.ru
Subsequent acylation of these alcohol intermediates yields various esters. nsc.ru For instance, the reaction of 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-ol with a mixture of propionyl chloride and propionic anhydride (B1165640) produces 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPP) with a high yield. mdpi.com Similarly, acylation of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine with o- or m-fluorobenzoyl chloride can be achieved, and the hydrochloride salt of 1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl propionate has also been synthesized. nih.gov
The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of various derivatives with different functionalities. For example, aminomethylation of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172) esters has been used to create novel piperidine derivatives. researchgate.net The structural modifications afforded by these synthetic routes are critical for exploring structure-activity relationships and developing new therapeutic agents. ontosight.ainih.gov
Utilization in the Construction of Diverse Heterocyclic Systems
The this compound scaffold is not only a building block for acyclic modifications but also a valuable precursor for the construction of more complex, diverse heterocyclic systems. ontosight.ai The inherent reactivity of the piperidine ring and its substituents allows for various cyclization strategies to form fused or spirocyclic structures. researchgate.net
One notable application is in the synthesis of pyrazolopiperidine derivatives. The Claisen-Schmidt condensation of 1-(2-ethoxyethyl)piperidin-4-one (B14255354) with aromatic aldehydes yields α,β-unsaturated ketones. These intermediates can then undergo cyclization with phenylhydrazine (B124118) hydrochloride to form hexahydro-2H-pyrazolo[4,3-c]pyridines. evitachem.com
Furthermore, the this compound moiety can be incorporated into more intricate polycyclic systems. For instance, the reaction of certain cycloalkanones with a derivative of this scaffold in the presence of a piperidine catalyst can lead to the formation of polycyclic systems like cyclopentano chemistry.kzmdpi.compyranopyrazole and chromenopyrazole. chem-soc.si The synthesis of 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halogenides, which contain three stereocenters, has also been reported, showcasing the stereoselective potential of reactions involving piperidine derivatives. researchgate.net
The ability to construct such a wide array of heterocyclic systems from a common piperidine precursor highlights its importance in combinatorial chemistry and drug discovery, where structural diversity is key to identifying novel bioactive compounds. ontosight.aiontosight.ai
As a Scaffold for Investigating Structure-Reactivity Relationships
The systematic modification of the this compound scaffold provides a powerful platform for investigating structure-reactivity and structure-activity relationships (SAR). ontosight.ainih.gov By altering the substituents on the piperidine ring, researchers can probe how changes in molecular structure influence chemical reactivity and biological activity. ihn.kz
For example, the comparison of different esters derived from 1-(2-ethoxyethyl)-4-hydroxypiperidines has revealed that benzoates are often the most potent local anesthetics. nih.gov This suggests a clear relationship between the nature of the acyl group and the compound's pharmacological effect. Similarly, the introduction of a fluorine atom into the benzoyl moiety of ethynylpiperidine derivatives has been studied to understand its impact on local anesthetic and antiarrhythmic activities. nih.gov
The stereochemistry of the piperidine ring also plays a crucial role in determining its properties. The synthesis and separation of stereoisomeric pairs of 3-methyl-substituted 1-(2-ethoxyethyl)piperidone-4 derivatives have allowed for detailed stereochemical investigations. nsc.ru The spatial arrangement of functional groups around the piperidine ring can significantly affect how the molecule interacts with biological targets.
These SAR studies are essential for the rational design of new molecules with improved properties, such as enhanced efficacy, better selectivity, or reduced toxicity. mdpi.comdntb.gov.uaresearchgate.net
Formation of Host-Guest Complexes with Supramolecular Hosts (e.g., Cyclodextrins) for Modified Chemical Properties and Stability
Supramolecular chemistry offers a powerful tool for modifying the physicochemical properties of molecules through the formation of host-guest complexes. taylorfrancis.com In this context, derivatives of this compound have been shown to form inclusion complexes with cyclodextrins, particularly β-cyclodextrin. researchgate.netbakhtiniada.ru These non-covalent interactions can lead to significant changes in the guest molecule's properties, such as increased solubility, enhanced stability, and altered bioavailability. researchgate.netihn.kzthno.org
The formation of these complexes is driven by the encapsulation of a portion of the piperidine derivative (the "guest") within the hydrophobic cavity of the cyclodextrin (B1172386) (the "host"). NMR spectroscopy studies have indicated that the N-ethoxyethyl fragment of certain this compound derivatives is included in the inner cavity of the β-cyclodextrin molecule. chemistry.kzresearchgate.net
The stoichiometry of these complexes can vary. For instance, 4-acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine forms a 1:2 inclusion complex with β-cyclodextrin. researchgate.netbakhtiniada.ru In contrast, other derivatives might form 1:1 complexes. mdpi.com The formation of these complexes can be achieved by methods such as co-precipitation from solution. mdpi.com
The practical implications of forming these host-guest complexes are significant. For example, complexation with β-cyclodextrin is expected to increase the bioavailability and reduce the toxicity of certain piperidine derivatives. mdpi.com In some cases, the inclusion complex has demonstrated superior pharmacological activity compared to the free drug. mdpi.com This approach of creating new dosage forms based on inclusion complexes is a promising strategy for improving the therapeutic profile of piperidine-based drugs. mdpi.comresearchgate.net
Future Directions in Research on 4 1 Ethoxyethyl Piperidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that are often lengthy and may not be environmentally friendly. snnu.edu.cnorganic-chemistry.org A significant future direction for the chemistry of 4-(1-Ethoxyethyl)piperidine lies in the development of novel and sustainable synthetic methodologies. This includes the exploration of greener reaction conditions, such as the use of water as a solvent or catalyst, and the development of one-pot reactions that reduce waste and improve efficiency. rsc.orgajchem-a.com
Recent advancements in the synthesis of piperidines, which could be adapted for this compound, include:
Catalytic Systems: The use of novel catalysts, such as nano γ-alumina supported Sb(V), has shown promise in the green and energy-sustainable synthesis of bis-spiro piperidine derivatives. rsc.orgscispace.com Similar heterogeneous catalysts could be developed for the synthesis of this compound, offering advantages like easy separation and reusability.
Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to synthesis. The use of enzymes like oxidases and reductases for the dearomatization of pyridiniums to access enantioenriched piperidines is an emerging area. snnu.edu.cnacs.org This chemo-enzymatic strategy could be explored for the asymmetric synthesis of this compound.
Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. rsc.org The application of microwave or ultrasonic irradiation in the synthesis of this compound could lead to more efficient and sustainable processes.
A recent study detailed the synthesis of 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPP) from 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-ol with a high yield of 82.7%. mdpi.com This highlights the reactivity of the parent alcohol and suggests pathways for creating a variety of ester derivatives.
Exploration of Unprecedented Reactivity Pathways
Beyond improving existing synthetic routes, a key area of future research will be the discovery and exploration of unprecedented reactivity pathways for this compound. This involves investigating how the interplay of the piperidine ring and the 1-ethoxyethyl substituent can lead to novel chemical transformations.
For instance, the development of radical-mediated intermolecular annulations and intramolecular cyclizations for piperidine synthesis opens up new possibilities. mdpi.com Investigating the behavior of this compound under radical conditions could lead to the formation of complex polycyclic structures. Furthermore, the development of gold-catalyzed annulation procedures for the direct assembly of highly substituted piperidines from simple starting materials presents another exciting avenue. ajchem-a.com Applying such methodologies to derivatives of this compound could provide access to a diverse range of novel compounds.
Advancements in Stereoselective and Enantioselective Synthesis
The presence of a stereocenter in the 1-ethoxyethyl group and the potential for stereoisomerism in the piperidine ring make the stereoselective synthesis of this compound a critical area of focus. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of methods to control this aspect paramount.
Recent breakthroughs in the enantioselective synthesis of substituted piperidines offer a roadmap for future research on this compound. These include:
Organocatalysis: The use of chiral organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. rsc.org For example, quinoline-based organocatalysts have been used for the enantioselective intramolecular aza-Michael reaction to produce substituted piperidines.
Metal-Catalyzed Asymmetric Reactions: Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in developing highly enantioselective methods for the synthesis of piperidine derivatives. snnu.edu.cnacs.org A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cnacs.org
Chiral Auxiliaries: The use of chiral auxiliaries that can be attached to the substrate, direct a stereoselective reaction, and then be removed is a well-established strategy. A practical continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org
These approaches could be adapted to control the stereochemistry at the C4 position of the piperidine ring and the chiral center in the ethoxyethyl group of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation and flow chemistry techniques represents a significant leap forward in the synthesis of complex molecules. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization.
Flow Chemistry: Continuous flow reactors offer precise control over temperature, pressure, and reaction time, which can lead to higher yields and selectivities. acs.org An efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell has been demonstrated, showcasing the potential of flow electrochemistry. nih.govbeilstein-journals.org The synthesis of this compound and its derivatives could be significantly improved by adapting existing batch methods to continuous flow processes. A cartridge-based automated synthesis platform has been developed for the efficient assembly of complex molecules, which could be applied to the synthesis of derivatives of this compound. rsc.orgresearchgate.netacs.org
Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery of new compounds and the optimization of reaction conditions. The development of automated synthesis protocols for this compound would enable the rapid generation of a library of derivatives for biological screening.
Synergistic Approaches Combining Experimental and Computational Chemistry
The synergy between experimental and computational chemistry is becoming increasingly crucial in modern chemical research. Computational methods can provide valuable insights into reaction mechanisms, predict the properties of new molecules, and guide experimental design. researchgate.netresearchgate.net
For this compound, future research will benefit from:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govtandfonline.com These calculations can help in understanding reaction pathways and predicting the most stable conformations of the molecule.
Molecular Modeling and Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity of this compound derivatives to biological targets. researchgate.netnih.govtandfonline.com This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources.
QSAR (Quantitative Structure-Activity Relationship) Studies: By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized molecules. researchgate.netnih.govnih.gov
The combination of these computational approaches with experimental validation will accelerate the discovery and development of new applications for this compound. rsc.orgchemrxiv.org
Q & A
Q. What are the optimal synthetic routes for 4-(1-Ethoxyethyl)piperidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the piperidine core. For example, alkylation of piperidine with 1-ethoxyethyl halides under basic conditions (e.g., KCO in DMF) is a common approach . Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting parameters like temperature (60–80°C), solvent polarity, and catalyst choice. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
- Key Parameters Table :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce reaction time but risk side reactions |
| Solvent | DMF, THF, or acetonitrile | Polar aprotic solvents enhance nucleophilicity |
| Base | KCO, EtN | Weak bases minimize decomposition |
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to identify the ethoxyethyl substitution pattern (e.g., δ ~1.2 ppm for CH and δ ~3.4–3.6 ppm for OCH) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and rule out impurities .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes). The ethoxyethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data. The electron-donating ethoxy group may modulate receptor affinity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
Q. How can contradictory data in pharmacological assays (e.g., IC50_{50}50 variability) be resolved for this compound analogs?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Variations in buffer pH, ion concentration, or cell lines. Standardize protocols using reference compounds (e.g., haloperidol for receptor-binding studies) .
- Stereochemical Purity : Chiral centers in piperidine derivatives can lead to enantiomer-specific activity. Use chiral HPLC to isolate enantiomers and retest .
- Data Table Example :
| Analog | IC (nM) ± SEM (Assay A) | IC (nM) ± SEM (Assay B) | Resolution Strategy |
|---|---|---|---|
| Derivative 1 | 120 ± 15 | 450 ± 30 | Chiral separation |
| Derivative 2 | 85 ± 10 | 90 ± 12 | Buffer standardization |
Q. What strategies mitigate instability of this compound in aqueous media during in vitro studies?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in organic-aqueous mixtures (e.g., 10% DMSO in PBS) .
- pH Control : Maintain pH 7.4–8.0 to prevent hydrolysis of the ethoxy group. Use HEPES buffer for enhanced stability .
- Degradation Monitoring : Track via HPLC-UV at 254 nm; half-life calculations inform dosing intervals .
Specialized Methodological Considerations
Q. How does the ethoxyethyl substituent influence the compound’s pharmacokinetic properties compared to other piperidine derivatives?
- Methodological Answer :
- LogP Analysis : The ethoxyethyl group increases lipophilicity (predicted LogP ~2.5 vs. 1.8 for unsubstituted piperidine), enhancing blood-brain barrier permeability .
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to identify oxidative hotspots. Ethoxy groups may slow metabolism compared to methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
